4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-17(2)26(16-18-8-4-3-5-9-18)30(28,29)20-14-12-19(13-15-20)23(27)25-22-11-7-6-10-21(22)24/h3-15,17H,16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPNYYOOSYBOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:
Formation of the Benzamide Core: This can be achieved through the condensation of benzoic acid derivatives with amines under conditions such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where sulfonyl chlorides react with amines.
Attachment of the Benzyl and Propan-2-yl Groups: These groups can be introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Inhibition of Carbonic Anhydrase
One of the primary applications of this compound is as an inhibitor of carbonic anhydrases (CAs), particularly carbonic anhydrase II. CAs are crucial enzymes involved in various physiological processes, including respiration and acid-base balance. Inhibiting these enzymes can have significant therapeutic implications, especially in treating conditions such as glaucoma, epilepsy, and certain types of cancer .
Table 1: Comparison of Carbonic Anhydrase Inhibitors
| Compound Name | Target Enzyme | IC50 Value (μM) | Reference |
|---|---|---|---|
| 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide | CA II | TBD | |
| N-benzyl-4-sulfamoyl-benzamide | CA II | 0.317 | |
| Novel Triazole Derivative | CA IX | TBD |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties by targeting tumor-associated carbonic anhydrases (CA IX and CA XII). These enzymes are overexpressed in hypoxic tumor environments, which contributes to tumor growth and metastasis. By inhibiting these enzymes, the compound may help in reducing tumor viability under hypoxic conditions .
Case Study 1: Antitumor Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the benzamide structure significantly enhanced their inhibitory activity against CA IX. The chlorinated derivatives showed promising results, with one exhibiting an IC50 value of 0.317 μM against CA IX, suggesting that further exploration of structural modifications could yield more potent antitumor agents .
Case Study 2: Pharmacophore Modeling
Pharmacophore modeling has been employed to identify essential structural features for the design of new inhibitors targeting CA IX. The modeling indicated that specific hydrophobic interactions and hydrogen bonding capabilities are critical for binding affinity. The incorporation of a propan-2-yl group in compounds like this compound could enhance these interactions, leading to improved biological activity .
Mechanism of Action
The mechanism by which 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Differences : LMM5 replaces the isopropyl group in the target compound with a methyl group and incorporates a 4-methoxyphenylmethyl-substituted oxadiazole ring.
- Biological Activity: LMM5 demonstrated antifungal activity against Candida albicans by inhibiting thioredoxin reductase, highlighting the role of sulfamoyl substitutions in antifungal efficacy.
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Differences : LMM11 substitutes the benzyl and isopropyl groups with cyclohexyl and ethyl moieties.
- Biological Activity : The cyclohexyl group in LMM11 increases steric bulk, which may reduce metabolic degradation but could also limit target accessibility. The target compound’s benzyl group may offer a balance between stability and binding affinity .
Sulfonamide-Based PD-L1 Inhibitors
Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide)
- Structural Differences : Compound 4 features a 4-fluorophenyl sulfamoyl group and a methoxy substituent, contrasting with the target compound’s benzyl(isopropyl)sulfamoyl and 2-chlorophenyl groups.
- Biological Activity : Compound 4 showed 53.3% PD-L1 inhibition in an ELISA assay. The electron-withdrawing fluorine in compound 4 likely enhances target binding compared to the electron-donating isopropyl group in the target compound. However, the 2-chlorophenyl group in the target molecule may improve cytotoxicity selectivity .
Compound 31 (5-Chloro-N-(4-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)phenethyl)salicylamide)
- Structural Differences : Compound 31 includes a trifluoromethylphenyl sulfamoyl group and a salicylamide scaffold.
- Biological Activity : The trifluoromethyl group in compound 31 enhances metabolic stability and potency (51.1% inhibition), suggesting that electron-withdrawing substituents on sulfamoyl groups are advantageous for PD-L1 targeting. The target compound’s benzyl/isopropyl combination may trade potency for improved solubility .
Imidazole and Oxadiazole Derivatives
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
- Structural Differences : This compound replaces the sulfamoyl group with an imidazole ring.
- Biological Activity : Exhibited potent anticancer activity against cervical cancer, underscoring the importance of heterocyclic cores in modulating activity. The sulfamoyl group in the target compound may shift the mechanism toward antifungal or enzyme inhibition .
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (ZINC2723449)
- Structural Differences : Ethyl replaces isopropyl on the sulfamoyl group, and a 4-fluorophenyl oxadiazole is present.
- Fluorine substitution may enhance electronic interactions, similar to compound 4 .
Structural and Functional Trends
Substituent Effects on Activity
| Substituent | Example Compound | Biological Impact |
|---|---|---|
| Benzyl(isopropyl) | Target compound | Balances lipophilicity and steric bulk; may improve membrane permeability. |
| 4-Fluorophenyl | Compound 4 (PD-L1 inhibitor) | Enhances electronic interactions with targets; improves metabolic stability. |
| Trifluoromethyl | Compound 31 | Maximizes electron-withdrawing effects and stability; linked to higher potency. |
| Methyl | LMM5 | Reduces steric bulk but may limit binding affinity. |
Pharmacokinetic Considerations
- Metabolic Stability : Bulky substituents (e.g., cyclohexyl in LMM11) reduce metabolic degradation but may hinder solubility. The target compound’s isopropyl group offers a compromise .
Biological Activity
4-[Benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
The compound is synthesized through a series of chemical reactions involving sulfamoyl and benzamide derivatives. The structure can be represented as follows:
- Chemical Formula: C21H24ClN2O3S
- Molecular Weight: 404.94 g/mol
The synthesis typically involves the reaction of benzylamine with a chlorinated benzamide under acidic conditions, followed by sulfamoylation to introduce the sulfonamide group.
1. Enzyme Inhibition
Recent studies have highlighted the compound's role as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase). The biological evaluation indicates that it exhibits selective inhibitory activity against various isoforms of h-NTPDases:
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 2.88 ± 0.13 | h-NTPDase1 |
| Compound 3j | 0.72 ± 0.11 | h-NTPDase3 |
| Compound 4d | 0.28 ± 0.07 | h-NTPDase8 |
These values suggest that the compound has a strong affinity for these enzymes, making it a candidate for further development in therapeutic applications targeting nucleotide metabolism disorders .
2. Anticancer Properties
The compound has also been evaluated for its anticancer properties against various human cancer cell lines. Notably, it demonstrated significant growth inhibition in breast cancer cell lines MCF-7 and MDA-MB-231, with an observed mechanism involving cell cycle arrest and prevention of tubulin polymerization.
| Cell Line | GI50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 1.5 | Tubulin polymerization inhibition |
| MDA-MB-231 | 1.8 | Cell cycle arrest |
These findings suggest that the compound may interfere with microtubule dynamics, which is critical for cell division, thereby exerting its cytotoxic effects .
Case Studies
In a recent clinical study, several derivatives of sulfamoyl-benzamides were tested for their efficacy against cancer cells. The results indicated that compounds similar to this compound exhibited promising results, particularly in inhibiting tumor growth in vivo models.
Case Study: In Vivo Efficacy
A study involving mice xenografted with human breast cancer cells showed that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in cancer cells.
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts at the molecular level with target proteins:
- Binding Interactions: The sulfonamide group appears to form hydrogen bonds with key amino acid residues within the active site of h-NTPDases.
- Structural Compatibility: The benzene rings facilitate hydrophobic interactions, enhancing binding affinity.
These interactions were confirmed through computational modeling and experimental validation, indicating a robust mechanism underlying its biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
